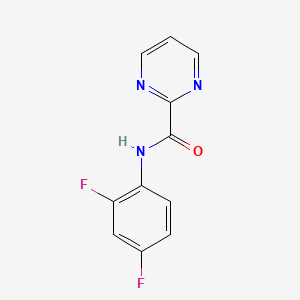

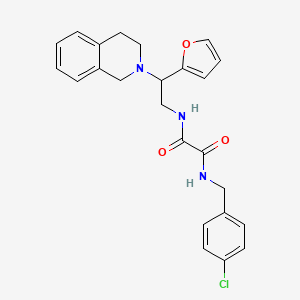

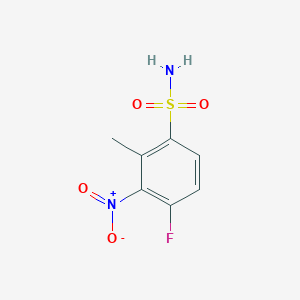

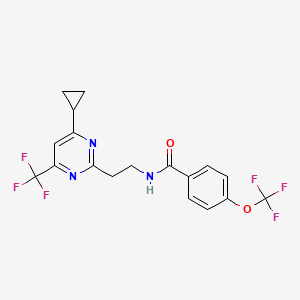

![molecular formula C8H7N5 B2949022 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2168542-76-3](/img/structure/B2949022.png)

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a derivative of pyrazolopyridines . Pyrazolopyridines are known for their wide range of pharmacological properties and are part of anxiolytic drugs . They are also promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Synthesis Analysis

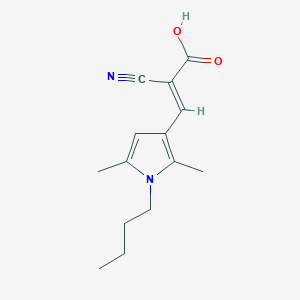

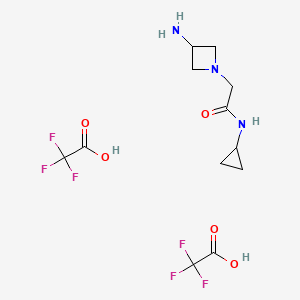

The synthesis of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile involves several steps. One method involves the reaction of 1-Alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . The obtained derivatives then undergo cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .Molecular Structure Analysis

The molecular structure of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is a fused ring system combining a pyrazole and a pyridine ring . This core is functionalized with an amino group and a nitrile group .Chemical Reactions Analysis

The chemical reactions involving 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile are mainly centered around its synthesis. The key reactions include the formation of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides from 1-Alkyl-N-Boc-5-formylpyrazol-4-amines and malononitrile or cyanoacetamide, followed by cyclocondensation .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. It reacts with malononitrile and cyanoacetamide to form nitriles and amides, respectively. These derivatives can undergo further cyclocondensation to yield imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives .

Development of CNS Drugs

Due to its structural properties, this compound is a promising substrate for developing drugs targeting the central nervous system (CNS). It can be used to create analogs that act as antagonists of corticotropin growth factor receptors and cholecystokinin hormones, which are significant in treating CNS disorders .

Antiviral Agents

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile derivatives have been identified as potential antiviral agents. They can be functionalized to inhibit viral replication, which is essential in the development of new treatments for viral diseases .

Anti-inflammatory Applications

The compound’s derivatives can be designed to exhibit anti-inflammatory properties. This is particularly useful in creating new treatments for inflammatory diseases, such as arthritis and inflammatory bowel disease .

Antitumor Activity

Researchers have found that certain derivatives of this compound show promise as antitumor agents. They can be used to inhibit cell proliferation in various types of cancer, making them valuable in oncology research .

Cardiovascular Therapeutics

The structural analogs of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile can be used to develop drugs for cardiovascular diseases. They may serve as inhibitors of enzymes or receptors involved in cardiovascular pathologies .

Antibacterial Properties

This compound can also lead to the development of new antibacterial agents. Its derivatives can be structured to target specific bacterial infections, contributing to the fight against antibiotic resistance .

Kinase Inhibition

Kinases play a pivotal role in cell signaling, and their dysregulation is associated with various diseases. Derivatives of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile can be synthesized to act as kinase inhibitors, offering therapeutic potential for diseases caused by kinase dysregulation .

Orientations Futures

The future directions for the research and development of 5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile could involve exploring its potential pharmacological properties further, given the known wide range of pharmacological properties of pyrazolopyridine derivatives . Additionally, improving the synthesis methods to increase the yield and selectivity could be another area of focus .

Mécanisme D'action

Target of Action

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a derivative of pyrazolopyridines . Pyrazolopyridines have been found to possess a wide range of pharmacological properties and are part of various drugs . They have been studied for their potential in treating diseases of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The compound is synthesized through a series of reactions involving 1-Alkyl-N-Boc-5-formylpyrazol-4-amines, malononitrile, and cyanoacetamide .

Biochemical Pathways

The compound affects various biochemical pathways. It has been found among the pyrazolo[4,3-b]-pyridine derivatives amino-functionalized in the pyridine ring . These derivatives have been identified as inhibitors of Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 modulators .

Result of Action

It is known that the compound has potential therapeutic effects in various diseases, including those of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Propriétés

IUPAC Name |

5-amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-13-7-2-5(3-9)8(10)12-6(7)4-11-13/h2,4H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBOYFPABHHDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C(=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2948939.png)

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2948955.png)

![Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate](/img/structure/B2948957.png)